molecular formula C11H22N2O3 B2401375 tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate CAS No. 1903840-04-9

tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate

Cat. No. B2401375
M. Wt: 230.308
InChI Key: APFRSUHBGMXPSZ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate” is a chemical compound with the molecular formula C11H22N2O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate” consists of a piperidine ring, which is a heterocyclic amine, with a hydroxymethyl group at the 3-position and a tert-butyl carbamate group at the 4-position .


Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate” is 230.3 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Enantioselective Synthesis Intermediates

Tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate is utilized as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been determined to confirm the relative substitution of the cyclopentane ring, which aligns with that in β-2-deoxyribosylamine, an essential aspect of its utility in synthesis (Ober et al., 2004).

Organic Synthesis and Biological Activity

The compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of omisertinib (AZD9291), a compound with notable applications in biology (Zhao et al., 2017).

Synthesis of Novel Pharmaceutical Compounds

It's used in the synthesis of new pharmaceutical compounds with potential antiarrhythmic and hypotensive properties, demonstrating its significance in drug development (Chalina et al., 1998).

Application in Insecticide Development

The compound is also instrumental in creating spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This showcases its versatility in agricultural chemistry (Brackmann et al., 2005).

Role in Photoredox Catalysis

Its derivatives are used in photoredox-catalyzed amination processes, establishing a pathway for assembling a range of 3-aminochromones. This is crucial for advancing photocatalyzed protocols in organic chemistry (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-(hydroxymethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFRSUHBGMXPSZ-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate

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